4-(pentyloxy)-N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(PENTYLOXY)PHENYL]-N-{(E)-1-[5-(2-PYRIDYLSULFANYL)-2-FURYL]METHYLIDENE}AMINE is a complex organic compound characterized by its unique structure, which includes a pentoxyphenyl group and a pyridylsulfanyl-furyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PENTYLOXY)PHENYL]-N-{(E)-1-[5-(2-PYRIDYLSULFANYL)-2-FURYL]METHYLIDENE}AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Pentoxyphenyl Intermediate: This involves the reaction of 4-bromophenol with pentyl bromide in the presence of a base such as potassium carbonate to form 4-pentyloxyphenol.
Synthesis of the Pyridylsulfanyl-Furyl Intermediate: This step involves the reaction of 2-bromopyridine with 2-furylthiol in the presence of a palladium catalyst to form 5-(2-pyridylsulfanyl)-2-furyl.
Condensation Reaction: The final step involves the condensation of the pentoxyphenyl intermediate with the pyridylsulfanyl-furyl intermediate in the presence of a suitable condensing agent such as phosphorus oxychloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(PENTYLOXY)PHENYL]-N-{(E)-1-[5-(2-PYRIDYLSULFANYL)-2-FURYL]METHYLIDENE}AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and furyl positions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[4-(PENTYLOXY)PHENYL]-N-{(E)-1-[5-(2-PYRIDYLSULFANYL)-2-FURYL]METHYLIDENE}AMINE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(PENTYLOXY)PHENYL]-N-{(E)-1-[5-(2-PYRIDYLSULFANYL)-2-FURYL]METHYLIDENE}AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
4-Methoxyphenethylamine: Used as a precursor in organic synthesis and has biological activity.
Uniqueness
N-[4-(PENTYLOXY)PHENYL]-N-{(E)-1-[5-(2-PYRIDYLSULFANYL)-2-FURYL]METHYLIDENE}AMINE is unique due to its combination of a pentoxyphenyl group and a pyridylsulfanyl-furyl moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H22N2O2S |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(4-pentoxyphenyl)-1-(5-pyridin-2-ylsulfanylfuran-2-yl)methanimine |
InChI |
InChI=1S/C21H22N2O2S/c1-2-3-6-15-24-18-10-8-17(9-11-18)23-16-19-12-13-21(25-19)26-20-7-4-5-14-22-20/h4-5,7-14,16H,2-3,6,15H2,1H3 |
InChI Key |
MJCSRUWMKDYDEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N=CC2=CC=C(O2)SC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.